molecular formula C17H21ClN2O B6136564 9-(Ethylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one;hydrochloride

9-(Ethylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one;hydrochloride

Cat. No.: B6136564
M. Wt: 304.8 g/mol
InChI Key: MFTBGPGVXNBULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(Ethylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one;hydrochloride is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethylamino group and a dimethyl-dihydroacridinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Ethylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one;hydrochloride typically involves the reaction of 3,3-dimethylacridin-1-one with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized to increase yield and reduce production costs. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-(Ethylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may require the use of halogenating agents or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

9-(Ethylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies related to cellular processes and molecular interactions.

    Industry: It can be utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 9-(Ethylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The ethylamino group may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 9-(Methylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one
  • 9-(Propylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one
  • 9-(Butylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one

Uniqueness

Compared to similar compounds, 9-(Ethylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one;hydrochloride is unique due to its specific ethylamino substitution, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

9-(ethylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O.ClH/c1-4-18-16-11-7-5-6-8-12(11)19-13-9-17(2,3)10-14(20)15(13)16;/h5-8H,4,9-10H2,1-3H3,(H,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTBGPGVXNBULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C2C(=NC3=CC=CC=C31)CC(CC2=O)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.